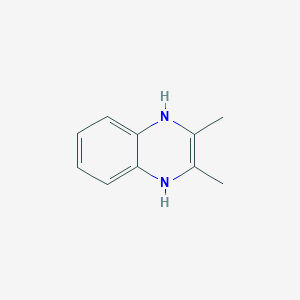

2,3-Dimethyl-1,4-dihydroquinoxaline

Description

Overview of Dihydroquinoxaline Scaffold in Heterocyclic Chemistry

The dihydroquinoxaline scaffold is a bicyclic heterocyclic system consisting of a benzene (B151609) ring fused to a dihydropyrazine (B8608421) ring. This structural motif is a core component in a variety of compounds that exhibit significant biological activity. core.ac.uk Derivatives of this scaffold, such as 1,4-dihydroquinoxaline-2,3-diones, are recognized as an important class of heterocyclic compounds with applications as intermediates and bactericides. ias.ac.in The quinoxaline (B1680401) moiety itself is found in several peptide antibiotics. ias.ac.in

Research into dihydroquinoxaline derivatives has revealed a broad spectrum of pharmacological potential. Specifically, quinoxaline-2,3-dione derivatives have been investigated for the development of novel therapies for neurodegenerative disorders. ias.ac.in The versatility of the dihydroquinoxaline framework allows for extensive chemical modification, enabling the synthesis of large libraries of compounds for screening in drug discovery programs. The synthesis of these scaffolds has been the subject of considerable research, with a focus on developing efficient and environmentally friendly methods, such as one-pot, solvent-free reactions. ias.ac.in

Research Trajectory of 2,3-Dimethyl-1,4-dihydroquinoxaline and Related Derivatives

The compound 2,3-Dimethyl-1,4-dihydroquinoxaline (CAS No. 782423-78-3) represents the parent dihydro- structure for the more commonly studied 2,3-dimethylquinoxaline (B146804). guidechem.com Its research trajectory is intrinsically linked to its role as an intermediate in the synthesis of the fully aromatic 2,3-dimethylquinoxaline. The most common synthetic route to quinoxalines is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. sapub.org In the case of 2,3-dimethylquinoxaline, this involves the reaction of o-phenylenediamine with 2,3-butanedione (also known as diacetyl). chemicalbook.com The reaction proceeds via the formation of a dihydropyrazine ring, yielding 2,3-Dimethyl-1,4-dihydroquinoxaline, which is typically unstable and readily undergoes oxidation to the more stable, aromatic quinoxaline product.

Due to this inherent instability, 2,3-Dimethyl-1,4-dihydroquinoxaline is not commonly isolated or studied for its own properties. The research focus has instead been directed towards its more stable derivatives:

Aromatic Derivatives: The oxidized form, 2,3-dimethylquinoxaline, is a stable compound that has been characterized extensively. chemicalbook.comresearchgate.net

N-Oxide Derivatives: Oxidation of 2,3-dimethylquinoxaline can yield 2,3-dimethylquinoxaline 1,4-dioxide, a compound that serves as a key precursor for antibacterial drugs. nih.gov

Tetrahydro Derivatives: The stereospecific reduction of 2,3-dimethylquinoxaline using reducing agents like lithium aluminum hydride leads to the formation of cis-2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline. cdnsciencepub.com This fully saturated analogue has been isolated and its stereochemistry confirmed by NMR spectroscopy. cdnsciencepub.com

Dione Derivatives: The related 1,4-dihydroquinoxaline-2,3-dione scaffold is readily prepared by the condensation of o-phenylenediamines with oxalic acid and serves as a foundational structure for many synthetic and medicinal chemistry studies. ias.ac.inwikipedia.org

While direct research on 2,3-Dimethyl-1,4-dihydroquinoxaline is limited, its existence as a key, albeit transient, intermediate is fundamental to the synthesis of a wide array of more stable and pharmacologically relevant quinoxaline derivatives.

Scope and Research Focus of the Outline

This article provides a focused examination of the chemical compound 2,3-Dimethyl-1,4-dihydroquinoxaline. The scope is strictly limited to its position within heterocyclic chemistry, with an emphasis on the dihydroquinoxaline scaffold. The content details the research context of the title compound, primarily through its relationship to its more stable and extensively studied oxidized, reduced, and functionalized derivatives. The article will present key data for these related compounds to provide a comprehensive understanding of the chemical environment of 2,3-Dimethyl-1,4-dihydroquinoxaline.

Detailed Research Findings

The following tables provide key identification and characterization data for 2,3-Dimethyl-1,4-dihydroquinoxaline and some of its closely related, well-studied derivatives.

Table 1: Compound Identification

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 2,3-Dimethyl-1,4-dihydroquinoxaline | 782423-78-3 | C₁₀H₁₂N₂ | 160.22 |

| 2,3-Dimethylquinoxaline | 2379-55-7 | C₁₀H₁₀N₂ | 158.20 |

| 2,3-Dimethylquinoxaline 1,4-dioxide | 6986-06-7 | C₁₀H₁₀N₂O₂ | 190.20 |

| cis-2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline | 13177-38-5 (cis-isomer) | C₁₀H₁₄N₂ | 162.23 |

| 1,4-Dihydroquinoxaline-2,3-dione | 15804-19-0 | C₈H₆N₂O₂ | 162.15 |

Table 2: Selected ¹H NMR Spectroscopic Data

| Compound Name | Solvent | Chemical Shift (δ ppm) and Multiplicity |

|---|---|---|

| 2,3-Dimethyl-1,4-dihydroquinoxaline | Detailed experimental data not available in the searched literature. | |

| cis-2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline cdnsciencepub.com | 3.48 (m, 2H, C2-H and C3-H) | |

| 6-Methyl-1,4-dihydro-quinoxaline-2,3-dione ias.ac.in | DMSO-d₆ | 10.11 (m, 2H, NH), 7.51 (d, 1H), 7.22 (s, 1H), 6.78 (d, 1H), 2.21 (s, 3H, CH₃) |

Table 3: Selected ¹³C NMR Spectroscopic Data

| Compound Name | Solvent | Chemical Shift (δ ppm) |

|---|---|---|

| 2,3-Dimethyl-1,4-dihydroquinoxaline | Detailed experimental data not available in the searched literature. | |

| 2,3-Dimethylquinoxaline chemicalbook.com | Data available in spectral databases. | |

| 6-Methyl-1,4-dihydro-quinoxaline-2,3-dione ias.ac.in | DMSO-d₆ | 156.5, 135.7, 131.2, 127.3, 123.7, 119.3, 117.5, 21.2 |

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2 |

|---|---|

Molecular Weight |

160.22 g/mol |

IUPAC Name |

2,3-dimethyl-1,4-dihydroquinoxaline |

InChI |

InChI=1S/C10H12N2/c1-7-8(2)12-10-6-4-3-5-9(10)11-7/h3-6,11-12H,1-2H3 |

InChI Key |

UIAOKEXQMWXIPX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(NC2=CC=CC=C2N1)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dimethyl 1,4 Dihydroquinoxaline and Analogues

Classical and Contemporary Synthetic Routes

The traditional and most common method for synthesizing quinoxalines involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govresearchgate.net While effective, this method often requires high temperatures and strong acid catalysts. nih.gov Modern approaches have focused on developing more efficient and environmentally friendly procedures, including the use of green catalysts, one-pot syntheses, and microwave-assisted reactions. nih.gov

One-Pot Condensation Approaches

The reaction between substituted o-phenylenediamines and 1,2-dicarbonyl compounds remains a cornerstone of quinoxaline (B1680401) synthesis. nih.govresearchgate.net To make this process more sustainable, various catalysts and reaction conditions have been explored. For instance, organocatalysts like nitrilotris(methylenephosphonic acid) have been shown to efficiently catalyze the reaction between 1,2-diamines and 1,2-dicarbonyl compounds, leading to high yields in short reaction times. nih.gov Another green approach involves using hexafluoroisopropanol (HFIP) as a solvent, which allows the reaction to proceed at room temperature with high yields. nih.gov Solid-state synthesis by ball-milling stoichiometric amounts of o-phenylenediamines and 1,2-dicarbonyl compounds has also been reported to produce quinoxalines quantitatively without the need for solvents or purification. researchgate.net

A notable example for the synthesis of 2,3-dimethylquinoxaline (B146804) involves the reaction of o-phenylenediamine with 2,3-butanedione. A general procedure using saccharin (B28170) as a catalyst in methanol (B129727) at room temperature has been reported to afford the product in high yield. chemicalbook.com

| Reactants | Catalyst/Solvent | Product | Yield | Reference |

| o-Phenylenediamine, 2,3-Butanedione | Saccharin/Methanol | 2,3-Dimethylquinoxaline | 92% | chemicalbook.com |

| o-Phenylenediamine, Benzil (B1666583) | Hexafluoroisopropanol (HFIP) | 2,3-Diphenylquinoxaline | 95% | nih.gov |

| Substituted o-Phenylenediamines, 1,2-Dicarbonyls | Nitrilotris(methylenephosphonic acid) | Quinoxaline derivatives | 80-97% | nih.gov |

More complex quinoxaline structures can be accessed through protocols involving nucleophilic substitution followed by intramolecular cyclization. These methods often involve building the quinoxaline ring system by forming key carbon-nitrogen bonds in a controlled manner.

For instance, the synthesis of 1,2-dihydroisoquinolines has been achieved through a rhenium-catalyzed tandem cyclization and nucleophilic addition of 2-(1-alkynyl)arylaldimines. researchgate.net While not directly producing quinoxalines, this methodology highlights the power of intramolecular cyclization in forming nitrogen-containing heterocyclic rings. Intramolecular nucleophilic substitutions are generally rapid processes that lead to the formation of cyclic compounds. youtube.comyoutube.com The reaction often involves a nucleophile and an electrophile within the same molecule, and the stability of the resulting ring structure is a key driving force. youtube.comyoutube.com In the context of quinoxaline synthesis, this could involve an intermediate where a nucleophilic amine attacks an electrophilic carbon to close the dihydropyrazine (B8608421) ring.

Multi-Step Synthesis Strategies

For more complex or specifically functionalized quinoxaline analogues, multi-step synthetic sequences are often necessary. youtube.comukdiss.com These strategies allow for the careful introduction of various substituents and the construction of the heterocyclic core with high regioselectivity.

In some cases, the initial condensation product of an o-phenylenediamine and a carbonyl compound may be a dihydroquinoxaline, which is then oxidized to the corresponding aromatic quinoxaline. This sequential approach provides a route to both dihydro and fully aromatic quinoxaline systems. For example, the reaction of phenacyl halides with phenylene-1,2-diamine is a condensation-oxidation reaction that can be catalyzed by pyridine. nih.gov

A sustainable method for synthesizing quinoxaline derivatives from lignin (B12514952) β-O-4 model compounds involves a one-pot process that includes dehydrative condensation followed by oxidative activation and intramolecular dehydrative coupling, with air serving as the oxidant. liverpool.ac.uk

Functional group interconversions are fundamental to organic synthesis, allowing for the transformation of one functional group into another to achieve a target molecule. fiveable.menumberanalytics.com In the context of quinoxaline synthesis, this can involve modifying substituents on the benzene (B151609) ring or on the pyrazine (B50134) ring of a pre-formed quinoxaline core. For example, the transformation of alkyl groups in the quinoxaline ring is a key strategy for creating a diverse range of derivatives. nih.gov

A multi-step synthesis might involve first preparing a substituted o-phenylenediamine through a series of reactions, such as nitration followed by reduction. nih.gov This substituted diamine can then be cyclized with a dicarbonyl compound to yield the desired quinoxaline. For instance, the synthesis of 6-chloro-7-fluoro quinoxaline derivatives starts with the protection of the amino group of 3-chloro-4-fluoroaniline, followed by nitration, reduction of the nitro group to an amine, and finally ring closure with a diketone. nih.gov

| Starting Material | Key Steps | Final Product | Reference |

| 3-Chloro-4-fluoroaniline | Acetylation, Nitration, Reduction, Cyclization | 6-Chloro-7-fluoro quinoxaline derivatives | nih.gov |

| Lignin β-O-4 model compounds | Cleavage of C-O bonds, Dehydrative condensation, Oxidative activation, Intramolecular coupling | Functionalized quinoxalines | liverpool.ac.uk |

Synthesis of Specifically Substituted Dihydroquinoxaline Systems

The creation of specifically substituted dihydroquinoxalines hinges on the strategic selection and synthesis of appropriately functionalized starting materials.

The synthesis of di- and polysubstituted dihydroquinoxalines is typically achieved by using substituted o-phenylenediamines as precursors. The position and nature of the substituents on the final dihydroquinoxaline ring are therefore determined by the substitution pattern of the initial diamine.

The directing effects of substituents already present on the benzene ring are crucial for synthesizing the required polysubstituted precursors. youtube.com There are two primary electronic effects to consider:

Inductive Effect: This relates to the withdrawal or donation of electrons through sigma bonds due to electronegativity differences between the substituent and the aromatic ring carbons. youtube.com

Resonance Effect: This involves the donation or withdrawal of electrons through pi bonds due to the overlap of p-orbitals. youtube.com

Groups are broadly classified as activating (electron-donating) or deactivating (electron-withdrawing), which influences the position of subsequent electrophilic aromatic substitution reactions. youtube.com Activating groups generally direct incoming substituents to the ortho and para positions, while deactivating groups direct them to the meta position. youtube.com Halogens are an exception, as they deactivate the ring but are still ortho, para-directing. youtube.com

For a multi-step synthesis, the order of reactions is critical. libretexts.org For example, in preparing a meta-substituted product, a meta-directing group like a nitro group should be introduced first. libretexts.org Conversely, for para-substituted products, an ortho, para-directing group would be installed initially. libretexts.org These principles allow for the controlled synthesis of complex o-phenylenediamines, which can then be cyclized to form polysubstituted dihydroquinoxalines. For instance, reacting 4,5-dimethylbenzene-1,2-diamine (B154071) with benzil yields 6,7-dimethyl-2,3-diphenylquinoxaline. researchgate.net

Achieving stereoselectivity in the synthesis of dihydroquinoxaline scaffolds is essential for applications where specific three-dimensional arrangements are required. While much of the research on stereoselective synthesis in this family has focused on fully reduced perhydroquinoxaline systems, the principles can be informative. For example, a 10-step stereoselective synthesis has been developed to produce hydroxylated perhydroquinoxaline scaffolds starting from diethyl 3-hydroxyglutarate. nih.gov This highlights the use of chiral starting materials and diastereoselective reactions to control the stereochemistry of the heterocyclic core. nih.gov

A novel synthetic route for a KRASG12C inhibitor, which features a quinoline-piperazine scaffold, demonstrates successful separation of stereoisomers using silica (B1680970) gel column chromatography, a crucial step when stereoselective reactions are not perfectly efficient. rsc.org For dihydroquinoxalines themselves, controlling the stereocenters at the C2 and C3 positions often involves the use of chiral auxiliaries or stereoselective reduction of a pre-formed quinoxaline.

Green Chemistry Approaches in Dihydroquinoxaline Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop synthetic routes that are more environmentally benign, reducing waste, avoiding hazardous solvents, and improving energy efficiency.

A key aspect of green synthesis is the elimination of volatile and often toxic organic solvents. rsc.org Solvent-free methods for synthesizing quinoxaline derivatives have proven highly effective.

One notable method involves the simple grinding of reactants in a mortar and pestle at room temperature. An efficient, one-pot synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives was achieved by grinding a substituted o-phenylenediamine with oxalic acid dihydrate. ias.ac.in This mechanochemical approach proceeds without any catalyst, has an easy work-up, and demonstrates high atom economy. ias.ac.in

Similarly, the synthesis of 2,4-disubstituted quinolines has been accomplished under solvent-free conditions using a heterogeneous Hβ zeolite catalyst, showcasing a green and fascinating approach with simple starting materials. rsc.org The use of mineral supports like acidic alumina (B75360) under solvent-free microwave conditions has also been shown to be effective for quinoxaline synthesis. researchgate.net

| Product Family | Reactants | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| 1,4-Dihydro-quinoxaline-2,3-diones | o-Phenylenediamine, Oxalic acid | Grinding, Room Temperature | No catalyst, high atom economy, simple procedure | ias.ac.in |

| 2,3-Diphenylquinoxalines | Benzene-1,2-diamine, Benzil | Acidic Alumina, Microwave | Solvent-free, rapid reaction | researchgate.net |

| 2,4-Disubstituted quinolines | Ketones, 2-Aminobenzophenones | Hβ Zeolite, Solvent-free | Heterogeneous catalyst, scalable | rsc.org |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions, often leading to higher yields and fewer side products compared to conventional heating. researchgate.netscholarsresearchlibrary.com This technique has been successfully applied to the synthesis of quinoxaline and its derivatives.

A rapid and environmentally benign method for synthesizing quinoxaline derivatives involves the microwave irradiation of a diamine and a dicarbonyl compound in the presence of a small amount of DMSO, which acts as a polar paste. researchgate.nete-journals.in This approach offers excellent yields (80-97%) in very short reaction times (around 3 minutes), with a simple work-up that involves washing with water. researchgate.nete-journals.in Another efficient microwave-assisted method for preparing 2,4(1H,3H)-quinazolinediones involves reacting substituted methyl anthranilate with isocyanates in a DMSO/H2O mixture without a catalyst. nih.gov These methods avoid the use of hazardous solvents and significantly reduce reaction times. udayton.edu

| Reactants | Conditions | Time | Yield | Reference |

|---|---|---|---|---|

| Diamine, Dicarbonyl | DMSO paste, Microwave | 3.5 min | 80-90% | e-journals.in |

| Benzene-1,2-diamine, Benzil | DMSO paste, Microwave | 3 min | 90-97% | researchgate.net |

| 2,3-Dichloroquinoxaline, Nucleophile, Triethylamine | Microwave, 160°C | 5 min | Varies (e.g., 14%) | udayton.edu |

| Methyl anthranilate, Isocyanate | DMSO/H₂O, Microwave | Not specified | Good yields | nih.gov |

The use of catalysts that are efficient, reusable, and environmentally benign is a cornerstone of green chemistry. In quinoxaline synthesis, several catalytic systems have been developed to replace traditional, more hazardous reagents like strong acids.

For example, saccharin has been used as an effective organocatalyst for the synthesis of quinoxalines. chemicalbook.com The reaction between a 1,2-arylenediamine and a 1,2-dicarbonyl compound proceeds efficiently in methanol at room temperature in the presence of a catalytic amount of saccharin, yielding the product in as little as 10 minutes with yields up to 92%. chemicalbook.com Another approach uses ionic liquids, such as [bmim]Br, as a recyclable medium and catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, avoiding the need for any additional catalyst. rsc.org Heterogeneous catalysts like zeolites have also been employed, offering the advantage of easy separation and recyclability. rsc.org

Catalytic Green Syntheses

Application of Recyclable Catalysts (e.g., Heterogeneous Phosphate-Based Catalysts, Solid Acid Catalysts)

The use of recyclable catalysts is a cornerstone of green chemistry, aiming to reduce waste and improve the economic feasibility of chemical processes. In the synthesis of quinoxalines, several types of recyclable catalysts have demonstrated high efficacy.

Heterogeneous phosphate-based catalysts, such as alumina-supported heteropolyoxometalates (HPAs), have been successfully employed. For instance, alumina-supported molybdovanadophosphates (AlCuMoVP) have been shown to be efficient, thermally stable, and recoverable catalysts for quinoxaline synthesis. These reactions can proceed at room temperature in solvents like toluene (B28343), offering high yields. nih.gov A significant advantage of this system is the ease of catalyst recovery; after the reaction, the solid catalyst can be filtered off, washed, dried, and reused in subsequent reaction cycles without a significant loss of its catalytic activity. nih.gov

Ionic liquids (ILs) have also been developed as recyclable catalysts and solvent systems. An ionic liquid, 1-methyl-3-(3-trimethoxysilylpropyl) imidazolium (B1220033) hydrogen sulfate, functionalized onto cellulose, serves as a heterogeneous Brønsted acid catalyst. This system has proven effective for the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds in water, a green solvent, to produce quinoxaline derivatives in high yields. rsc.org Other innovative recyclable catalysts include carbon-based materials like graphene oxide (GO), which can catalyze the one-pot synthesis of quinoxalines and be recovered and reused for multiple runs without a substantial drop in product yield. rsc.org

| Catalyst Type | Example | Key Features | Ref. |

| Heterogeneous Phosphate-Based | Alumina-Supported Molybdovanadophosphate (AlCuMoVP) | Recyclable, Thermally Stable, High Yield at Room Temp. | nih.gov |

| Ionic Liquid-Based | Cellulose-Functionalized Imidazolium Hydrogen Sulfate | Heterogeneous, Recyclable, Effective in Water | rsc.org |

| Carbon-Based | Graphene Oxide (GO) | Metal-Free, Recyclable, One-Pot Synthesis | rsc.org |

Transition Metal Catalysis (e.g., Copper-Catalyzed Methods)

Transition metal catalysis is a powerful tool for constructing complex organic molecules, including N-heterocycles like quinoxalines. A wide range of metals have been explored for this purpose, with first-row transition metals such as iron, cobalt, copper, manganese, and nickel being attractive due to their abundance and lower toxicity compared to second and third-row metals. bohrium.com

Copper catalysis, in particular, has been extensively used in the synthesis of quinoxaline derivatives. bohrium.com Copper(II) catalysts have been shown to efficiently promote the cyclization of o-phenylenediamine with terminal alkynes to form the quinoxaline scaffold. nih.gov While the classic synthesis of 2,3-dimethyl-1,4-dihydroquinoxaline involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound like diacetyl (2,3-butanedione), copper catalysts such as copper(I) iodide (CuI) and copper(II) bromide (CuBr) are frequently used to facilitate such condensation and cyclization reactions for related heterocycles, often under mild conditions. frontiersin.orgorganic-chemistry.org These catalysts enhance reaction rates and allow for broader functional group tolerance. frontiersin.org

| Transition Metal | Role in Quinoxaline Synthesis | Example Catalyst | Ref. |

| Copper (Cu) | Catalyzes cyclization of precursors (e.g., diamines and alkynes/dicarbonyls). | Cu(II) salts, CuI, CuBr | nih.govbohrium.comfrontiersin.org |

| Nickel (Ni) | Used for synthesis from 1,2-phenylenediamines and vicinal diols. | - | bohrium.com |

| Iron (Fe) | Catalyzes synthesis of related pyrrolo[1,2-a]quinoxalines. | - | bohrium.com |

| Cobalt (Co) | Employed in cross-dehydrogenative coupling reactions. | Co(II) complexes | bohrium.com |

| Palladium (Pd) | Used in one-pot synthesis strategies. | - | bohrium.com |

Yield Optimization and Reaction Efficiency Studies

Influence of Catalyst Selection and Loading

The choice of catalyst and its concentration (loading) are pivotal factors that directly impact reaction yield and selectivity. In the synthesis of quinoxalines using alumina-supported heteropolyoxometalates, the specific composition of the catalyst is crucial. For example, a copper-containing catalyst (AlCuMoVP) was found to be more active, providing a 92% yield, compared to a silicon-containing analogue (AlSiMoVP) which gave an 80% yield under identical conditions. nih.gov

The amount of catalyst used also significantly affects the reaction outcome. Studies have shown that increasing the catalyst loading can improve the yield up to a certain point, after which the effect may plateau. For the AlCuMoVP-catalyzed synthesis of a quinoxaline, increasing the catalyst amount from 20 mg to 100 mg resulted in a substantial increase in product yield from 45% to 92%. However, a further increase to 120 mg did not lead to a higher yield, indicating that 100 mg is the optimal loading for that specific reaction scale. nih.gov

| Catalyst Loading (mg) | Product Yield (%) |

| 20 | 45 |

| 50 | 78 |

| 80 | 85 |

| 100 | 92 |

| 120 | 92 |

| Data derived from the synthesis of a quinoxaline using 1 mmol of each reactant and AlCuMoVP catalyst. nih.gov |

Impact of Reaction Conditions (Temperature, Time, Solvent Systems)

Reaction conditions, including temperature, duration, and the solvent system, are critical parameters that must be optimized to maximize efficiency. Modern approaches often favor milder and more environmentally benign conditions.

Many efficient quinoxaline syntheses are now designed to run at ambient or room temperature, reducing energy consumption. nih.govnih.gov For instance, the condensation of o-phenylenediamine and a 1,2-dicarbonyl compound using an AlCuMoVP catalyst proceeds effectively at 25°C, yielding the product in just 2 hours. nih.gov Solvent-free methods, such as grinding reactants together at room temperature, represent another energy-efficient strategy that can lead to high yields of quinoxaline derivatives. nih.govresearchgate.net

The choice of solvent has a profound impact on reaction efficiency and its environmental footprint. While traditional organic solvents like toluene are effective, there is a strong trend towards using "green" solvents like water or ethanol (B145695). nih.govrsc.org In some cases, reactions can be performed under solvent-free conditions, completely eliminating solvent waste. nih.govresearchgate.net

| Method | Catalyst/Conditions | Temperature | Time | Solvent | Ref. |

| Heterogeneous Catalysis | AlCuMoVP | 25°C | 2 h | Toluene | nih.gov |

| Ionic Liquid Catalysis | Cellulose-Functionalized IL | Room Temp. | - | Water | rsc.org |

| Solvent-Free Grinding | None (Reactants only) | Room Temp. | 15-60 min | None | nih.govresearchgate.net |

| Conventional Heating | Aqueous HCl | Reflux/Hot | - | Aqueous HCl | researchgate.net |

Atom Economy and Green Chemistry Metrics in Synthesis

Beyond reaction yield, green chemistry metrics provide a more holistic assessment of a reaction's efficiency by considering the amount of waste generated. dntb.gov.ua Atom economy is a fundamental concept in green chemistry that measures how efficiently atoms from the starting materials are incorporated into the final desired product. beilstein-journals.org It is calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 bohrium.com

A reaction with high atom economy, such as an addition or rearrangement reaction, generates few or no byproducts, thus minimizing waste at the molecular level. dntb.gov.uabeilstein-journals.org In contrast, substitution and elimination reactions often have poor atom economy because they inherently produce stoichiometric byproducts that become waste. dntb.gov.ua

The synthesis of quinoxalines via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound is an example of a reaction with high atom economy. The only byproduct is water, making it a highly efficient transformation. Methods that utilize solvent-free grinding for the synthesis of related quinoxaline-2,3-diones have been described as having "unsurpassed atom economy," as they are addition reactions that simply require grinding the two solid reactants together without any catalyst or solvent, forming the product and water. nih.govresearchgate.net Such approaches are ideal from a green chemistry perspective, as they maximize the conversion of reactant atoms into the product and prevent pollution at its source. beilstein-journals.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectral Analysis

Carbon-13 (¹³C) NMR Spectral Analysis

Similar to proton NMR, specific experimental ¹³C NMR spectral data for 2,3-Dimethyl-1,4-dihydroquinoxaline is not found in the surveyed literature. A predicted spectrum would show distinct signals for the methyl carbons and the different carbon atoms within the heterocyclic and benzene (B151609) rings. The chemical shifts would provide insight into the electronic environment of each carbon atom. For instance, the carbon atoms double-bonded to nitrogen (C2 and C3) would appear at a characteristic downfield shift. However, without published experimental results, a definitive spectral assignment is not possible.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2,3-Dimethyl-1,4-dihydroquinoxaline, the IR spectrum would be expected to show characteristic absorption bands for N-H and C-H stretching and bending vibrations. While IR spectra for the related oxidized compound, 2,3-Dimethylquinoxaline (B146804), are available, specific experimental IR data for the 1,4-dihydro derivative could not be located in the searched scientific databases. chemicalbook.com

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The mass spectrum of 2,3-Dimethyl-1,4-dihydroquinoxaline (C₁₀H₁₂N₂) would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would offer further structural clues. However, a published mass spectrum specifically for 2,3-Dimethyl-1,4-dihydroquinoxaline was not found in the reviewed literature.

X-ray Diffraction (XRD) Analysis

Single Crystal X-ray Crystallography for Molecular Geometry

Single crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For derivatives of quinoxaline (B1680401), this technique reveals critical details about their molecular geometry.

For instance, the analysis of a 1,4,6-trimethylquinoxaline-2,3(1H,4H)-dione monohydrate crystal revealed that the quinoxaline ring system is essentially planar. iucr.org The largest deviation from the mean plane was observed for a nitrogen atom, at a mere 0.015 (3) Å. iucr.org In another related structure, 2-(2-oxo-3-phenyl-1,2,3,4-tetrahydroquinoxalin-1-yl)ethyl acetate, the dihydroquinoxaline moiety is largely planar, with one nitrogen atom deviating by 0.0526 (12) Å from the mean plane. nih.gov

The molecular geometry of these compounds is often characterized by a trigonal planar arrangement, as indicated by calculated bond lengths, bond angles, and dihedral angles. uctm.edu

Analysis of Intermolecular Interactions in Crystal Packing

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, are crucial in determining the stability and physical properties of the crystalline material.

In the crystal structure of 1,4,6-trimethylquinoxaline-2,3(1H,4H)-dione monohydrate, molecules are linked by O—H⋯O and C—H⋯O hydrogen bonds, forming layers. iucr.org A detailed analysis of the intermolecular contacts reveals that H⋯H interactions account for the largest contribution to the crystal packing at 51.3%, followed by O⋯H/H⋯O interactions at 28.6%. iucr.org Other weaker interactions, such as C⋯C, C⋯H/H⋯C, C⋯N/N⋯C, N⋯H/H⋯N, and O⋯C/C⋯O contacts, also play a role. iucr.org

Similarly, for 1,4-dibenzyl-6-methyl-1,4-dihydroquinoxaline-2,3-dione, H⋯H (48.7%) and H⋯C/C⋯H (32.0%) contacts are the most dominant intermolecular interactions. iucr.org The O⋯H/H⋯O contacts are also significant directional interactions. iucr.org In another case, inversion dimers are formed through C—H⋯O hydrogen bonds, which are then connected into stacks by π-stacking and C—H⋯π(ring) interactions. nih.gov

The tendency for certain intermolecular interactions to occur is not solely based on their in-vacuo energy but is also influenced by the exposed surface areas of the atoms. rsc.orgresearchgate.net Strong hydrogen bonds and certain halogen bonds tend to occur much more frequently than would be expected by chance. rsc.orgresearchgate.net

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray diffraction (PXRD) is a fundamental technique for characterizing crystalline materials. It provides a unique "fingerprint" for each crystalline phase, allowing for phase identification, purity assessment, and the study of polymorphism. americanpharmaceuticalreview.comunits.it The technique relies on the diffraction of X-rays by the planes of atoms in a crystal, governed by Bragg's Law. americanpharmaceuticalreview.com

A PXRD pattern is a plot of diffracted X-ray intensity against the diffraction angle (2θ). americanpharmaceuticalreview.com For a truly representative pattern, the sample should consist of randomly oriented microcrystals. americanpharmaceuticalreview.com While single crystal X-ray diffraction provides the most detailed structural information, PXRD is invaluable for routine characterization, especially when suitable single crystals cannot be obtained. units.it In some cases, it is even possible to solve crystal structures directly from high-quality PXRD data. americanpharmaceuticalreview.com

For quinoxaline derivatives, PXRD is used to confirm the crystalline nature of synthesized compounds and to identify different polymorphic forms or solvates. For example, variable-temperature PXRD can be employed to study thermally induced phase transitions, such as the dehydration of a hydrate (B1144303) to form an anhydrate or an amorphous phase. units.it

Other Spectroscopic Methods

Beyond X-ray diffraction techniques, a range of other spectroscopic methods provide valuable information about the electronic structure, intermolecular interactions, and surface properties of 2,3-Dimethyl-1,4-dihydroquinoxaline and its derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For 2,3-dimethylquinoxaline, the UV absorption spectrum in water at a neutral pH shows a maximum absorbance peak at 315 nm. researchgate.net Upon acidification, this peak undergoes a bathochromic shift (a shift to a longer wavelength), moving to 336 nm. researchgate.net This shift indicates a change in the electronic structure of the molecule upon protonation.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. uctm.edunih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, partitioning the crystal space into regions where the electron density of the promolecule dominates that of the procrystal. nih.gov

By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, specific intermolecular contacts can be identified and their relative strengths can be inferred. nih.gov For example, in the crystal structure of 1,4,6-trimethylquinoxaline-2,3(1H,4H)-dione monohydrate, red spots on the Hirshfeld surface clearly indicate O—H⋯O contacts. iucr.org

A complementary two-dimensional fingerprint plot can be generated from the Hirshfeld surface, which summarizes the types and relative contributions of different intermolecular contacts. iucr.orgnih.gov For the aforementioned compound, the fingerprint plot shows that H⋯H interactions are the most significant contributor to the crystal packing (51.3%), followed by O⋯H/H⋯O interactions (28.6%). iucr.org For a related diallyl derivative, the analysis also highlights the importance of various contacts in the crystal packing. uctm.edu

Surface-Enhanced Spectroscopic Techniques for Material Applications

While specific applications of surface-enhanced spectroscopic techniques for 2,3-Dimethyl-1,4-dihydroquinoxaline were not found in the provided search results, these methods are generally powerful for studying molecules at or near metallic surfaces. Techniques like Surface-Enhanced Raman Spectroscopy (SERS) and Surface-Enhanced Infrared Absorption (SEIRA) can provide significantly enhanced signals for adsorbed molecules, allowing for the detection of very small quantities and providing detailed information about the molecule-surface interaction. These techniques could be valuable for investigating the behavior of quinoxaline derivatives in applications such as sensors, catalysts, or molecular electronics.

Reaction Mechanisms and Chemical Transformations

Investigation of Fundamental Reaction Pathways

The fundamental reaction pathways of 2,3-Dimethyl-1,4-dihydroquinoxaline are a subject of interest for understanding its chemical behavior and for the synthesis of related heterocyclic systems. While specific studies on this exact molecule are limited in publicly available literature, its reactivity can be inferred from the well-established chemistry of related 1,4-dihydroquinoxalines and other heterocyclic enamines.

Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for the construction of cyclic and polycyclic systems. wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com The electron-rich nature of the enamine-like double bonds in 2,3-Dimethyl-1,4-dihydroquinoxaline suggests it could potentially act as a dienophile. Conversely, quinoxaline-based systems that have been converted into quinones are known to be effective dienophiles in hetero-Diels-Alder reactions. beilstein-journals.org

While no specific examples of cycloaddition reactions involving 2,3-Dimethyl-1,4-dihydroquinoxaline as a reactant are readily found in the literature, the general reactivity of enamines suggests potential for [4+2] cycloadditions with electron-deficient dienes. Similarly, photochemical [2+2] cycloadditions, a common reaction for alkenes, could also be a potential transformation for this compound, leading to the formation of four-membered rings. openochem.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are fundamental methods for the formation of carbon-carbon bonds. wikipedia.orgwikipedia.orgorganic-chemistry.orgorganic-chemistry.orgresearchgate.netresearchgate.netharvard.edulibretexts.orgnih.gov These reactions typically involve the coupling of an organohalide or triflate with an organoboron compound (Suzuki) or an alkene (Heck). wikipedia.orgwikipedia.orgorganic-chemistry.org

For 2,3-Dimethyl-1,4-dihydroquinoxaline, coupling reactions would likely require prior functionalization, such as halogenation of the benzene (B151609) ring, to introduce a suitable leaving group. For instance, a bromo-substituted derivative could potentially undergo a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst and a base to form a new C-C bond on the aromatic ring. While direct C-H activation and coupling is a developing field, specific examples for 2,3-Dimethyl-1,4-dihydroquinoxaline are not documented. The enamine part of the molecule is not typically reactive in these standard cross-coupling reactions.

A summary of representative palladium-catalyzed coupling reactions for related quinoline (B57606) and quinoxaline (B1680401) systems is presented below.

| Coupling Reaction | Reactants | Catalyst/Reagents | Product | Yield (%) | Reference |

| Suzuki-Miyaura | 6-Bromo-1,2,3,4-tetrahydroquinoline, Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-Phenyl-1,2,3,4-tetrahydroquinoline | 82 | researchgate.net |

| Suzuki-Miyaura | 2,6-Dichloroquinoxaline, Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Chloro-6-phenylquinoxaline | 75 | researchgate.net |

| Heck | Iodobenzene, Styrene | PdCl₂, K₂CO₃ | Stilbene | High | wikipedia.org |

Nucleophilic Substitution: The dihydroquinoxaline ring in 2,3-Dimethyl-1,4-dihydroquinoxaline contains an enamine-like system. Enamines are known to be nucleophilic at the α-carbon, making them susceptible to reaction with electrophiles. masterorganicchemistry.commakingmolecules.comnih.gov This reactivity is a form of nucleophilic addition or substitution at the α-carbon. For example, enamines can be alkylated by alkyl halides. masterorganicchemistry.com In the case of 2,3-Dimethyl-1,4-dihydroquinoxaline, this would involve the reaction at the C2 or C3 position if a suitable electrophile is introduced. However, the aromatic quinoxaline ring is generally electron-deficient and can undergo nucleophilic aromatic substitution (SNAᵣ) if activated by electron-withdrawing groups and a good leaving group. wikipedia.orglibretexts.org

Electrophilic Substitution: The benzene ring of 2,3-Dimethyl-1,4-dihydroquinoxaline is expected to undergo electrophilic aromatic substitution, typical for aromatic compounds. However, the dihydropyrazine (B8608421) ring contains two nitrogen atoms with lone pairs that can influence the reactivity and regioselectivity of the substitution. The enamine moiety is generally activating and ortho-, para-directing. Standard electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts acylation could potentially occur on the benzene ring, though the specific conditions would need to be carefully controlled to avoid side reactions on the dihydropyrazine ring.

The 1,4-dihydropyrazine (B12976148) ring is susceptible to oxidation, leading to the formation of the corresponding aromatic 2,3-dimethylquinoxaline (B146804). This aromatization is often a facile process and can occur in the presence of mild oxidizing agents or even air. The driving force for this reaction is the formation of the stable aromatic quinoxaline ring system. For instance, the oxidation of 2,3-dimethylquinoxaline 1,4-dioxide with selenium dioxide under microwave irradiation yields 2-formyl-3-methylquinoxaline 1,4-dioxide, demonstrating the reactivity of the methyl groups upon activation. nih.gov While specific studies on the direct oxidation of 2,3-Dimethyl-1,4-dihydroquinoxaline are not abundant, the general principle of dihydro- to aromatic conversion is well-established in quinoxaline chemistry. fao.org

| Substrate | Oxidizing Agent | Product | Reference |

| 2,3-Dimethylquinoxaline 1,4-dioxide | SeO₂, microwave | 2-Formyl-3-methylquinoxaline 1,4-dioxide | nih.gov |

| Quinoxalin-2(1H)-ones | Various | Quinoxaline-2,3-diones | fao.org |

The reduction of the dihydropyrazine ring in 2,3-Dimethyl-1,4-dihydroquinoxaline would lead to the formation of the corresponding saturated 1,2,3,4-tetrahydroquinoxaline (B1293668) derivative. A relevant study has shown that 2,3-dialkylquinoxalines can be reduced to their respective cis-1,2,3,4-tetrahydro-derivatives in high yield using borane (B79455) in tetrahydrofuran (B95107) (THF). researchgate.net This suggests that a similar reduction of 2,3-Dimethyl-1,4-dihydroquinoxaline would likely proceed under similar conditions to yield cis-2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline. Sodium borohydride (B1222165) in ethanol (B145695) is also an effective reducing agent for quinoxaline itself, though it is less efficient for 2,3-dialkyl derivatives. researchgate.net

| Substrate | Reducing Agent/Conditions | Product | Yield (%) | Stereochemistry | Reference |

| 2,3-Dialkylquinoxalines | Borane-THF | cis-1,2,3,4-Tetrahydro-2,3-dialkylquinoxalines | High | cis | researchgate.net |

| Quinoxaline | Sodium borohydride, Ethanol, 72h | 1,2,3,4-Tetrahydroquinoxaline | High | N/A | researchgate.net |

Specific Reactivity Studies of 2,3-Dimethyl-1,4-dihydroquinoxaline

Detailed research findings focusing specifically on the reactivity of 2,3-Dimethyl-1,4-dihydroquinoxaline are not extensively reported in readily accessible scientific literature. Much of the understanding of its chemical behavior is extrapolated from studies on related quinoxaline, dihydroquinoxaline, and enamine systems. The presence of the two methyl groups at the 2 and 3 positions, in addition to the dihydro nature of the pyrazine (B50134) ring, presents a unique combination of structural features that would influence its reactivity in comparison to simpler quinoxaline derivatives. Further dedicated studies are required to fully elucidate the specific reaction pathways and chemical transformations of this particular compound.

Bromination with N-Bromosuccinimide

N-Bromosuccinimide (NBS) is a widely used reagent for selective bromination at allylic and benzylic positions, as well as for electrophilic substitution on activated aromatic rings. wikipedia.orgresearchgate.net The reaction of 2,3-Dimethyl-1,4-dihydroquinoxaline with NBS can be expected to proceed via an electrophilic aromatic substitution mechanism, targeting the electron-rich benzene ring.

The reaction is typically initiated by the generation of a bromine radical (Br•) from NBS, often facilitated by a radical initiator or light. wikipedia.org However, in the context of aromatic bromination, NBS can also act as a source of electrophilic bromine (Br+), particularly in the presence of an acid catalyst or a polar solvent. mdma.ch The lone pairs on the nitrogen atoms in the dihydroquinoxaline ring activate the fused benzene ring towards electrophilic attack.

The proposed mechanism involves the following steps:

Generation of the Electrophile: NBS provides a source of electrophilic bromine.

Electrophilic Attack: The π-electrons of the benzene ring of 2,3-Dimethyl-1,4-dihydroquinoxaline attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate, also known as a sigma complex or arenium ion. youtube.com The position of bromination will be directed by the activating effect of the dihydro-pyrazine ring.

Deprotonation: A base, which could be the succinimide (B58015) anion generated from NBS or another basic species in the reaction mixture, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the benzene ring and yielding the brominated product.

The regioselectivity of the bromination is influenced by the directing effects of the substituents on the benzene ring. The dihydro-pyrazine moiety is an ortho, para-director.

| Reactant | Reagent | Product(s) | Reaction Type |

| 2,3-Dimethyl-1,4-dihydroquinoxaline | N-Bromosuccinimide | Bromo-2,3-dimethyl-1,4-dihydroquinoxaline | Electrophilic Aromatic Substitution |

Anil Addition Reactions

Anil addition reactions involve the reaction of anils (N-phenyl imines) with a suitable substrate. In the context of 2,3-Dimethyl-1,4-dihydroquinoxaline, while direct anil addition to the dihydroquinoxaline ring itself is not extensively documented, the synthesis of anilino-quinoxalines from related quinoxaline precursors provides insight into analogous transformations. For instance, the synthesis of 4-substituted anilino-pyrrolo[1,2-a]quinoxalines has been reported, highlighting the potential for introducing anilino groups onto the quinoxaline scaffold. nih.gov

A plausible pathway for an anil addition-type reaction involving a derivative of 2,3-Dimethyl-1,4-dihydroquinoxaline could involve the initial functionalization of the dihydroquinoxaline ring, for example, through oxidation to the corresponding quinoxaline, followed by a nucleophilic substitution reaction.

A generalized scheme for the synthesis of anilino-quinoxalines often involves the reaction of a halo-quinoxaline derivative with an aniline (B41778). The mechanism is a nucleophilic aromatic substitution (SNAr), which proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline attacks the electron-deficient carbon atom of the halo-quinoxaline. This leads to the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate.

Departure of the Leaving Group: The halide ion (e.g., Cl-, Br-) is eliminated, and the aromaticity of the quinoxaline ring is restored, resulting in the formation of the anilino-quinoxaline product.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Halogenated 2,3-Dimethylquinoxaline | Anil | Anilino-2,3-dimethylquinoxaline | Nucleophilic Aromatic Substitution |

Mechanistic Insights into Derivative Formation

The formation of derivatives from 2,3-Dimethyl-1,4-dihydroquinoxaline is governed by the interplay of electronic and steric factors. The dihydro-pyrazine ring, with its two nitrogen atoms, significantly influences the electron density of the fused benzene ring, making it susceptible to electrophilic attack.

In the case of bromination with NBS, the reaction proceeds via a well-established electrophilic aromatic substitution pathway. The stability of the intermediate sigma complex dictates the regioselectivity of the substitution. Computational studies on similar systems can provide deeper insights into the transition states and energy barriers involved in these reactions.

For anil addition reactions, the mechanism is typically a nucleophilic aromatic substitution, which requires an activated quinoxaline system, often a halogenated derivative. The rate of this reaction is influenced by the nature of the leaving group and the electron-withdrawing or -donating properties of the substituents on both the quinoxaline and the anil reactants. The synthesis of various substituted quinoxalines often proceeds through the condensation of o-phenylenediamines with α-dicarbonyl compounds, which is a classical and efficient method. nih.gov

Further derivatization can be achieved through various reactions targeting the nitrogen atoms or the methyl groups, expanding the library of compounds based on the 2,3-Dimethyl-1,4-dihydroquinoxaline scaffold.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,3-Dimethyl-1,4-dihydroquinoxaline. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) has become a versatile and widely used method for studying quinoxaline (B1680401) derivatives due to its favorable balance between accuracy and computational cost. cnr.it DFT calculations, often employing hybrid functionals like B3LYP, are utilized to optimize the molecular geometry of quinoxaline derivatives and to predict their reactivity. researchgate.net These studies are instrumental in understanding the interaction mechanisms of these compounds, for instance, in their role as corrosion inhibitors. researchgate.net

For various quinoxaline derivatives, DFT has been used to propose reaction mechanisms and to analyze their structural and electronic properties. iiste.org The choice of basis set, such as 6-311++G**, is crucial for obtaining accurate results for properties like optimized geometry, nuclear magnetic resonance (NMR) chemical shifts, and frontier molecular orbitals. sid.ir

Molecular Orbital (MO) theory describes the electronic structure of molecules by considering electrons to be in molecular orbitals that extend over the entire molecule. ox.ac.uk This approach is foundational to understanding chemical bonding and reactivity. youtube.com The Linear Combination of Atomic Orbitals (LCAO) is a common approximation within MO theory where molecular orbitals are formed from the sum and difference of atomic orbitals. ox.ac.uktcd.ie

Semi-empirical methods, such as AM1 (Austin Model 1), provide a computationally less intensive alternative to ab initio methods for larger molecular systems. These methods use parameters derived from experimental data to simplify calculations. While specific AM1 studies on 2,3-Dimethyl-1,4-dihydroquinoxaline are not extensively documented in the provided context, the principles of MO theory are broadly applied to understand the electronic structure of organic molecules, including rotational potentials and interactions between methyl groups. smu.eduuci.edu

The electronic properties of quinoxaline derivatives are critical for understanding their chemical behavior. Key parameters derived from quantum chemical calculations include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, atomic charges, and dipole moments.

The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity. For quinoxaline derivatives, the HOMO and LUMO energies are calculated to understand charge transfer within the molecule. ijastems.org

Atomic charges provide insight into the distribution of electrons within the molecule and can be determined through methods like Natural Bond Orbital (NBO) analysis. sid.ir This analysis helps to identify reactive sites and understand intermolecular interactions. dergipark.org.tr

Table 1: Calculated Electronic Properties of a Quinoxaline Derivative

| Property | Calculated Value | Method |

|---|---|---|

| Dipole Moment (μ) | 3.6689 D | DFT/B3LYP/6-311G(d,p) |

| α (au) | -196.6803 | DFT/B3LYP/6-311G(d,p) |

This data is for a representative quinoxaline derivative and illustrates the type of information obtained from DFT calculations. dergipark.org.tr

Molecular Modeling and Simulation

Molecular modeling and simulations are essential for studying the dynamic behavior of molecules and their interactions with biological systems.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. This method is widely used in drug discovery to screen potential drug candidates. For quinoxaline derivatives, docking studies have been employed to investigate their potential as anticancer and anti-inflammatory agents by predicting their binding affinity to targets like cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR). tandfonline.comnih.gov

The results of docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein. researchgate.net For example, derivatives of 1,4-dihydroquinoxaline have been docked into the active site of COX-2 to evaluate their potential anti-inflammatory activity. tandfonline.com

Molecular Dynamics (MD) simulations provide a detailed view of the time-dependent behavior of a molecular system. rsc.org These simulations can be used to study the stability of ligand-protein complexes and to understand the conformational changes that occur upon binding. nih.gov

Enhanced sampling techniques, such as metadynamics, can be combined with MD simulations to explore the free energy surface of ligand binding and to predict the effects of a ligand on the structure of its target. nih.govrsc.org While specific MD simulations on 2,3-Dimethyl-1,4-dihydroquinoxaline were not detailed in the provided search results, the methodology is highly applicable to understanding its dynamic interactions and stability in various environments, including biological systems. youtube.com

Advanced Applications in Material Science and Organic Synthesis

Photoluminescent and Optoelectronic Materials

The incorporation of quinoxaline (B1680401) and its derivatives into organic materials has led to significant advancements in photoluminescent and optoelectronic devices. The dihydroquinoxaline core, with its distinct non-planar structure, offers specific advantages in tuning the electronic properties of materials.

Enhancement of Luminescent Properties via Dihydroquinoxaline Incorporation

Quinoxaline is recognized as a useful n-type building block with high electron affinity and good thermal stability, making it a candidate for incorporation into electron-transporting materials in multi-layer Organic Light-Emitting Diodes (OLEDs). symbiosisonlinepublishing.com The dihydro- form, such as in 1,2,3,4-tetrahydrophenazine (a related dihydroquinoxaline structure), can act as an acceptor unit in thermally activated delayed fluorescence (TADF) materials. rsc.org The twisted conformation of these dihydro- structures helps to minimize the overlap of frontier molecular orbitals. This minimization leads to a small singlet-triplet energy splitting (ΔEST), a critical factor for achieving efficient TADF. rsc.org Materials with low ΔEST can efficiently harvest triplet excitons and convert them into light-emitting singlet excitons, thereby enhancing the internal quantum efficiency of optoelectronic devices.

Potential in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The principles that make dihydroquinoxaline scaffolds attractive for enhancing luminescence are directly applicable to their potential use in OLEDs. TADF materials built using dihydroquinoxaline-type acceptors have demonstrated significant promise. For instance, OLEDs using emitters based on a 1,2,3,4-tetrahydrophenazine acceptor achieved a maximum external quantum efficiency (EQE) of up to 15.3%. rsc.org Such devices have also shown high brightness and power efficiency, underscoring the potential of the dihydroquinoxaline scaffold in next-generation displays and lighting. rsc.org The ability to create deep red and orange OLEDs has also been explored using quinoxaline derivatives, further expanding their application in full-color displays. technion.ac.il

Role as Intermediates in Complex Molecule Synthesis

The quinoxaline scaffold is a versatile building block, or intermediate, for the synthesis of new heterocyclic systems. mtieat.org Dihydroquinoxaline derivatives, including 2,3-dihydroquinoxaline-1,4-dioxides, have been identified as key intermediates in reactions such as the condensation between benzofurazan 1-oxide and enamines. nih.gov This reactivity allows for the construction of more complex molecular architectures.

The transformation of dihydroquinoxalines to fully aromatic quinoxalines is a common synthetic step. Furthermore, the dihydro- core can be functionalized to create a wide array of derivatives. For example, 2,3-dichloroquinoxaline can be reacted with hydrazine hydrate (B1144303) to produce intermediates that are then used to build novel triazolo[4,3-a]quinoxaline structures. nih.gov This highlights the role of the quinoxaline framework as a foundational element for creating diverse and complex molecules with specific functionalities. mtieat.orgnih.gov

Development of Catalytic Systems Incorporating Dihydroquinoxaline Scaffolds

The nitrogen atoms within the dihydroquinoxaline ring make it an excellent candidate for use as a ligand in organometallic chemistry. These scaffolds can coordinate with transition metals to form catalysts for a variety of chemical transformations. The development of innovative catalyst scaffolds is a key area of research for enabling selective and controlled chemical reactions. nih.gov While specific research detailing 2,3-Dimethyl-1,4-dihydroquinoxaline as a catalyst scaffold is emerging, the broader class of N-heterocyclic compounds is widely used. The structural and electronic properties of the dihydroquinoxaline ring can be tuned by modifying substituents, which in turn can modulate the activity, stability, and selectivity of the resulting catalyst.

Corrosion Inhibition Studies

Quinoxaline derivatives have been extensively investigated as effective corrosion inhibitors for metals, particularly for steel in acidic environments. researchgate.net The protective action of these organic compounds is attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. This adsorption occurs through the heteroatoms (nitrogen), aromatic rings, and multiple bonds present in the molecule.

The mechanism of inhibition involves the interaction of the lone pair electrons of the nitrogen atoms and the π-electrons of the benzene (B151609) ring with the vacant d-orbitals of the iron atoms on the steel surface. This forms a stable, coordinated protective layer. Dihydroquinoxaline derivatives, such as 1,4-dihydroquinoxaline-2,3-dione, have been studied for their potential to inhibit mild steel corrosion in sulfuric acid. scispace.com

Investigation of Inhibition Efficiency

The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (η%), which measures the percentage reduction in the corrosion rate. Studies on various quinoxaline derivatives have demonstrated high inhibition efficiencies that increase with the concentration of the inhibitor. For example, certain novel quinoxaline derivatives have shown efficiencies reaching up to 92% and 89% at a concentration of 10⁻³ M in a 1.0 M HCl solution. researchgate.net The adsorption of these molecules on the metal surface typically follows the Langmuir adsorption isotherm model. scispace.com

Below is a data table compiled from a study on a quinoxaline derivative, illustrating the relationship between inhibitor concentration and its protective efficiency.

| Inhibitor Concentration (M) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (η%) |

| 0 (Blank) | 1.90 | - |

| 1 x 10⁻⁶ | 0.85 | 55.3 |

| 1 x 10⁻⁵ | 0.49 | 74.2 |

| 1 x 10⁻⁴ | 0.22 | 88.4 |

| 1 x 10⁻³ | 0.15 | 92.1 |

This table presents illustrative data based on findings for quinoxaline derivatives in corrosion inhibition studies.

The data clearly shows that as the concentration of the quinoxaline derivative increases, the rate of corrosion decreases significantly, leading to a corresponding rise in inhibition efficiency.

Surface Morphological Analysis in Corrosion Context

The application of 2,3-Dimethyl-1,4-dihydroquinoxaline as a corrosion inhibitor is substantiated by surface morphological analysis, a critical technique for visualizing the protective effects of inhibitor films on metal surfaces. Techniques such as Scanning Electron Microscopy (SEM) are employed to examine the topography of a metal, typically mild steel, before and after exposure to a corrosive environment, both with and without the inhibitor.

In a typical study, the surface of polished mild steel, when immersed in an uninhibited acidic solution (e.g., 1 M HCl), exhibits significant damage characterized by a rough and pitted appearance due to the aggressive attack of the corrosive medium. However, in the presence of quinoxaline derivatives, the formation of a protective film on the metal surface mitigates this degradation. researchgate.netorientjchem.orgbiointerfaceresearch.com SEM analysis of steel surfaces treated with such inhibitors reveals a significantly smoother and more uniform topography, indicating the adsorption of the inhibitor molecules onto the metal surface, which acts as a barrier to the corrosive environment. researchgate.netbiointerfaceresearch.com This protective layer is responsible for the observed corrosion inhibition.

The effectiveness of the inhibitor can be qualitatively assessed by comparing the surface morphology of the metal in different environments. The data below represents a typical set of observations from such an analysis.

Table 1: Surface Morphology Observations of Mild Steel in Various Conditions

| Condition | Observed Surface Morphology | Interpretation |

|---|---|---|

| Polished Mild Steel (before immersion) | Smooth surface with some polishing scratches | Baseline for comparison |

| Mild Steel in 1 M HCl (uninhibited) | Rough, pitted, and severely damaged surface | High rate of corrosion |

| Mild Steel in 1 M HCl with 2,3-Dimethyl-1,4-dihydroquinoxaline | Smoother surface with significantly reduced pitting and damage | Formation of a protective inhibitor film |

These observations are consistent with the proposed mechanism of action for quinoxaline-based inhibitors, where the nitrogen atoms and the aromatic ring structure facilitate strong adsorption onto the metal surface, leading to the formation of a stable and protective barrier against corrosion. researchgate.net

Molecular Interactions and Mechanistic Studies of Biologically Relevant Derivatives

Investigation of Molecular Targets and Pathways

The biological activities of 2,3-Dimethyl-1,4-dihydroquinoxaline derivatives are exerted through their interaction with various molecular targets and pathways. These interactions are crucial for their therapeutic effects.

Derivatives of 2,3-Dimethyl-1,4-dihydroquinoxaline have been found to inhibit a range of enzymes implicated in various diseases.

Soluble Guanylyl Cyclase (sGC): Certain quinoxaline (B1680401) derivatives have been investigated for their effects on the sGC pathway. This enzyme is a key receptor for nitric oxide (NO) and plays a vital role in various physiological processes.

JNK3 (c-Jun N-terminal Kinase 3): Dihydroquinoxaline derivatives have been identified as potent and selective inhibitors of JNK3. nih.gov JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the central nervous system, making it a key target for neurodegenerative diseases. nih.govnih.gov The inhibition mechanism often involves competitive binding to the ATP-binding site of the kinase. nih.gov For instance, a lead compound, (Z)-3-(2-(naphthalen-1-yl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one (J46), was optimized to develop highly selective JNK3 inhibitors. nih.gov

Tubulin: Some dihydroquinoxaline derivatives have been shown to inhibit tubulin polymerization. nih.gov Tubulin is the protein that polymerizes into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. nih.govyoutube.com Inhibition of tubulin polymerization disrupts cell division, leading to cell cycle arrest and apoptosis, making it an important target for anticancer drugs. mdpi.comelsevierpure.com The activity of these derivatives is often comparable to known tubulin inhibitors like colchicine. nih.gov

DPP-4 (Dipeptidyl Peptidase-4): A significant area of research has focused on quinoxaline derivatives as inhibitors of DPP-4. nih.govresearchgate.netrsc.org DPP-4 is a serine peptidase that inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.gov By inhibiting DPP-4, these derivatives prolong the action of incretins, leading to enhanced insulin (B600854) secretion and improved glucose control in type 2 diabetes. nih.govresearchgate.net Several quinoxaline-based compounds have shown promising DPP-4 inhibitory activity, with some exhibiting IC50 values in the nanomolar range. nih.gov

COX-2 (Cyclooxygenase-2): Certain novel quinoxaline derivatives have been synthesized and evaluated as selective COX-2 inhibitors. nih.gov COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. nih.gov Selective COX-2 inhibitors are sought after as anti-inflammatory agents with potentially fewer gastrointestinal side effects than non-selective NSAIDs. nih.govnih.gov Some of these derivatives have demonstrated potent anticancer and anti-inflammatory activities through COX-2 inhibition. nih.gov

HIV RT (Human Immunodeficiency Virus Reverse Transcriptase): Quinoxaline derivatives have been explored as potential inhibitors of HIV reverse transcriptase (RT). researchgate.netnih.gov HIV RT is a crucial enzyme for the replication of the virus, converting the viral RNA genome into DNA. nih.govkhanacademy.org Both nucleoside and non-nucleoside inhibitors that target this enzyme are cornerstones of antiretroviral therapy. nih.govmdpi.com Some quinoxaline derivatives have shown the ability to inhibit this enzyme, suggesting their potential as anti-HIV agents. researchgate.net

SARS-CoV-2 Mpro (Main Protease): In the context of the COVID-19 pandemic, the main protease (Mpro or 3CLpro) of SARS-CoV-2 has been a prime target for antiviral drug development. nih.govresearchgate.net This enzyme is essential for processing viral polyproteins, a critical step in the viral replication cycle. nih.gov The inhibition of Mpro can block viral replication, and various compounds, including those with quinoxaline scaffolds, have been investigated for their Mpro inhibitory potential. researchgate.netresearchgate.net

Quinoxaline derivatives have demonstrated neuroprotective effects through various mechanisms, primarily by combating oxidative stress and apoptosis.

Protection Against Oxidative Stress and Apoptosis: Recent studies have shown that certain quinoxaline derivatives can protect neuronal cells from damage induced by oxidative stress and apoptosis. journalajrb.com These compounds have been found to enhance neuronal viability, block toxicity induced by amyloid-beta (Aβ), and reduce intracellular reactive oxygen species (ROS). journalajrb.com The neuroprotective actions of some derivatives are attributed to their ability to activate ryanodine (B192298) receptor channels in the endoplasmic reticulum. nih.gov This makes them promising candidates for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease. journalajrb.comnih.gov

The antibacterial properties of quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides (QdNOs), have been attributed to several mechanisms.

ROS Generation: A primary mechanism of antibacterial action for QdNOs is the generation of reactive oxygen species (ROS) within bacterial cells. nih.govnih.gov This leads to oxidative stress and subsequent damage to cellular components. The antibacterial effect is often more pronounced under anaerobic conditions, where the QdNOs are metabolized to their radical intermediates. nih.govnih.gov

DNA/RNA Synthesis Inhibition: Quinoxaline derivatives can interfere with bacterial DNA and RNA synthesis. tandfonline.com Some compounds act as DNA intercalators, altering the structure of bacterial DNA and inhibiting its synthesis, which ultimately leads to bacterial cell death. tandfonline.com The presence of certain substituents, like a nitro group, can enhance this activity. tandfonline.com

Structure-Activity Relationship (SAR) Analysis of Dihydroquinoxaline Derivatives

The biological activity of dihydroquinoxaline derivatives is significantly influenced by the nature and position of substituents on the quinoxaline core.

The type of substituent on the quinoxaline ring plays a critical role in determining the potency and selectivity of the biological activity.

Electron-donating vs. Electron-withdrawing Groups: SAR studies on various quinoxaline derivatives have shown that the electronic properties of the substituents are crucial. For instance, in some series of anticancer quinoxalines, electron-releasing groups like methoxy (B1213986) (OCH3) were found to be essential for activity, while electron-withdrawing groups like fluorine (F) decreased the activity. mdpi.com Conversely, for other series targeting different biological pathways, electron-withdrawing groups at specific positions led to improved activity. nih.gov

Hydrophobic and Lipophilic Groups: The introduction of hydrophobic groups can influence the interaction of the molecule with the hydrophobic regions of a target's binding site. For example, in a series of anti-herpes simplex virus (EBV) quinoxaline derivatives, the presence of alkyl groups was found to be crucial for activity, likely due to hydrophobic interactions with the receptor's binding site. nih.gov

Linker and Amine Substitution: The nature of the linker connecting the quinoxaline core to other moieties and the substitution on any amine groups also significantly impact activity. Studies on anticancer quinoxalines have revealed that an NH linker at a specific position is essential for activity, while aliphatic linkers decrease it. mdpi.com Furthermore, secondary amines at certain positions can increase activity compared to primary or tertiary amines. mdpi.com

The position of substituents on the quinoxaline ring can dramatically alter the biological activity of the derivatives.

SAR studies have demonstrated that moving a substituent from one position to another can lead to a significant change in inhibitory potency. For example, in a series of quinoxaline urea (B33335) analogs targeting IKKβ, the position of a fluorine atom on a phenyl ring was critical, with the ortho position yielding the most potent inhibitor. nih.gov This highlights the importance of the spatial arrangement of functional groups for optimal interaction with the target protein.

Conformational Dynamics and Activity Correlations

The relationship between the three-dimensional conformation of a molecule and its biological activity is a cornerstone of medicinal chemistry. For derivatives of 2,3-Dimethyl-1,4-dihydroquinoxaline, understanding their conformational dynamics is crucial for elucidating their mechanism of action and for the rational design of new, more potent analogues. The 1,4-dihydroquinoxaline ring system is not planar and can adopt different conformations, which can significantly influence how the molecule interacts with its biological target.

Detailed experimental and computational studies on the conformational dynamics specifically for 2,3-Dimethyl-1,4-dihydroquinoxaline are not extensively reported in the literature. However, insights can be drawn from the analysis of related heterocyclic systems and general principles of stereochemistry. The 1,4-dihydro-pyrazine ring, which forms the core of the dihydroquinoxaline scaffold, can exist in various non-planar conformations, often described as boat or twist-boat forms. The energetic barrier between these conformers and the preferred conformation is influenced by the nature and size of the substituents on the ring.

Structure-activity relationship (SAR) studies on broader classes of quinoxaline derivatives have provided valuable data that indirectly highlight the importance of conformation. For instance, in a series of 1,4-dihydroquinoxaline-2,3-diones, which are structurally related, the substitution pattern on the benzene (B151609) ring was found to be a major determinant of their antagonist potency at the NMDA receptor glycine (B1666218) site. frontiersin.org While these are not direct conformational studies of 2,3-Dimethyl-1,4-dihydroquinoxaline, they underscore that the spatial arrangement of substituents, which is a direct consequence of the ring's conformation, is critical for biological activity.

The table below summarizes hypothetical low-energy conformations for cis- and trans-2,3-Dimethyl-1,4-dihydroquinoxaline and their potential impact on biological activity, based on general conformational principles of similar ring systems.

| Diastereomer | Substituent Orientation | Predicted Relative Stability | Potential Impact on Activity |

| cis | Diaxial-like | Less Stable | May present a different vector for protein interaction compared to the diequatorial-like conformer. |

| cis | Diequatorial-like | More Stable | Likely the dominant conformer in solution, dictating the primary binding mode. |

| trans | Axial-equatorial-like | Intermediate | The presence of both axial and equatorial groups could allow for multi-point interactions within a binding pocket. |

It is important to note that the actual conformational landscape can be more complex and may be influenced by the specific biological environment, such as the active site of an enzyme or receptor. Future computational studies employing molecular dynamics simulations could provide a more detailed picture of the conformational dynamics of 2,3-Dimethyl-1,4-dihydroquinoxaline and its derivatives, and how these dynamics correlate with their observed biological activities.

Chemoinformatics and Ligand Design for Dihydroquinoxaline Scaffolds

Chemoinformatics provides a powerful set of computational tools to manage, analyze, and utilize chemical and biological data for the design of new bioactive molecules. nih.gov For the dihydroquinoxaline scaffold, these approaches are instrumental in navigating the vast chemical space to identify promising candidates for drug discovery.

Virtual Screening and Library Design

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov This approach can be broadly categorized into ligand-based and structure-based methods. In the context of dihydroquinoxaline scaffolds, virtual screening can be employed to explore derivatives with enhanced biological activity.